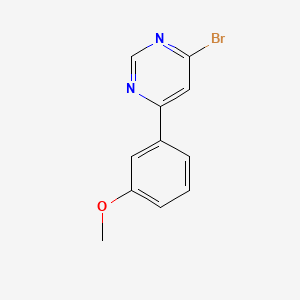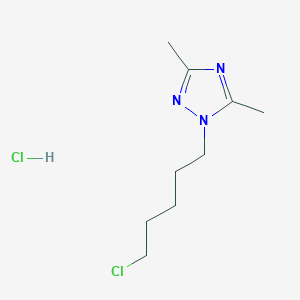
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride
Übersicht
Beschreibung
“Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” is a chemical compound used in scientific research. This compound belongs to the class of organic compounds known as 1,4-isoquinolinediones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate” involved the use of sulfuric acid (H2SO4) as a catalyst in methanol . Another example is the synthesis of “methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate”, which involved the use of di-tert-butyl dicarbonate in tetrahydrofuran at 0°C .Molecular Structure Analysis
The molecular formula of “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” is C12H15NO2 . The InChI code for this compound is ZYKBDGYQTKXXTM-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, the reaction of “methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate” with sodium tris(acetoxy)borohydride in 1,1-dichloroethane and water at 20°C for 16 hours resulted in a yield of 96% .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” include a molecular weight of 205.25 g/mol . The compound is stored in a dark place, sealed in dry, and stored in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Dehydrogenation of methyl 1,2,3,4-tetrahydroisoquinolin-2-yl- and β-carbolin-9-yl-acetates generates anti-azomethine ylides and isoindoles, important intermediates in organic synthesis, highlighting a route for the generation of complex heterocyclic compounds. These intermediates can be trapped by N-methylmaleimide, showcasing the versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Grigg & Heaney, 1989).
Anticonvulsant and Neuroprotective Activities
A series of 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. Among these, one derivative showed significant anticonvulsant efficacy and protected hippocampal neurons from ischemia-induced neuronal degeneration, indicating potential for development into treatments for neurological conditions (Ohkubo et al., 1996).
Anticancer Properties
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been explored, with derivatives exhibiting potent cytotoxicity against various cancer cell lines. This research underlines the potential of tetrahydroisoquinoline derivatives in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Neurotoxicity to Neuroprotection
The dual roles of tetrahydroisoquinolines (TIQs) in neurotoxicity and neuroprotection are discussed, with some derivatives showing promise as neuroprotective and neurorestorative agents. This highlights the complexity of TIQs' biological actions and their potential therapeutic applications (Peana, Bassareo, & Acquas, 2019).
NOS Inhibitory Activity
New thioureas and isothioureas derived from 1,2,3,4-tetrahydroisoquinoline were synthesized and showed notable NOS inhibitory activities, suggesting their potential use in treating conditions associated with nitric oxide synthase (Zhang Da, 2003).
Safety And Hazards
The safety information for “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” indicates that it has hazard statements H315 and H319, which refer to causing skin irritation and serious eye irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPZWFHKYGCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride | |
CAS RN |
799274-03-6 | |
| Record name | methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)